tert-butyl N-[(2E)-3-(methylcarbamoyl)prop-2-en-1-yl]carbamate
Description
tert-butyl N-[(2E)-3-(methylcarbamoyl)prop-2-en-1-yl]carbamate is a carbamate derivative featuring a tert-butyl-protected amine group and an α,β-unsaturated (E)-configured methylcarbamoyl moiety. This compound is structurally characterized by:
- A tert-butyloxycarbonyl (Boc) group, which serves as a protective group for amines, enhancing stability during synthetic processes.
- A (2E)-propenyl linker, providing rigidity and conjugation that influence reactivity and intermolecular interactions.
This molecule is commonly utilized in medicinal chemistry as an intermediate for synthesizing peptidomimetics or kinase inhibitors due to its balance of steric protection and functional versatility .
Properties
IUPAC Name |
tert-butyl N-[(E)-4-(methylamino)-4-oxobut-2-enyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-5-6-8(13)11-4/h5-6H,7H2,1-4H3,(H,11,13)(H,12,14)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQOFMRROXYQMB-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2E)-3-(methylcarbamoyl)prop-2-en-1-yl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl carbamate and a suitable propenyl precursor.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Catalysts and Reagents: Common reagents include bases such as sodium hydride or potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Procedure: The tert-butyl carbamate is reacted with the propenyl precursor in the presence of a base to form the desired product. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the propenyl group.
Reduction: Reduction reactions may target the carbamate or methylcarbamoyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the propenyl chain.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Ammonia (NH₃), primary amines, and other nucleophilic species.
Major Products
Oxidation: Formation of epoxides or aldehydes depending on the reaction conditions.
Reduction: Conversion to amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Chemistry
Protecting Group: Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
Intermediate: Serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Medicine
Drug Development: Investigated for its potential in the development of new pharmaceuticals.
Prodrug Design: Employed in the design of prodrugs to improve the bioavailability of active compounds.
Industry
Polymer Chemistry: Used in the synthesis of polymers with specific functional groups.
Agricultural Chemicals: Potential application in the development of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2E)-3-(methylcarbamoyl)prop-2-en-1-yl]carbamate involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways through inhibition or activation of target proteins.
Binding: The compound binds to its target through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s structural analogs differ primarily in substituents on the propenyl chain or the carbamate group. Key comparisons include:
Key Observations:
- Electronic and Steric Effects : The target compound’s methylcarbamoyl group (–CONHCH₃) enhances hydrogen-bonding capacity compared to the boronate ester in FM-2883, which is more suited for cross-coupling reactions .
- Conformational Rigidity : Azabicyclohexane derivatives (e.g., PB00220) introduce steric constraints, improving target selectivity in drug design but reducing synthetic flexibility .
- Reactivity : Boron-containing analogs (e.g., FM-2883, PN-6911) enable transition-metal-catalyzed reactions, whereas the target compound is tailored for stepwise amide bond formation .
Hydrogen-Bonding and Crystallographic Behavior
The methylcarbamoyl group in the target compound participates in N–H···O hydrogen bonds , forming dimeric or chain motifs in the solid state. This contrasts with:
- Boronate esters: These lack strong hydrogen-bond donors, leading to van der Waals-dominated crystal packing .
- Azabicyclohexanes : Their rigid frameworks often result in highly ordered crystals with predictable supramolecular architectures, as analyzed via SHELX software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
